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3-[(4-Methylcyclohexyl)methoxy]azetidine Documentation Hub

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  • Product: 3-[(4-Methylcyclohexyl)methoxy]azetidine

Core Science & Biosynthesis

Foundational

Structural Elucidation of Substituted Azetidines: A Comprehensive Spectroscopic Guide

Azetidines—saturated, four-membered nitrogenous heterocycles—are increasingly prominent in modern drug discovery. They serve as rigidified bioisosteres for morpholines and piperidines, offering improved metabolic stabili...

Author: BenchChem Technical Support Team. Date: March 2026

Azetidines—saturated, four-membered nitrogenous heterocycles—are increasingly prominent in modern drug discovery. They serve as rigidified bioisosteres for morpholines and piperidines, offering improved metabolic stability and reduced lipophilicity. However, the inherent ring strain of the azetidine core (~26 kcal/mol) and its puckered conformation present unique challenges for structural characterization.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic profiling of substituted azetidines using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By understanding the causality behind these spectral signatures, researchers can confidently validate synthetic outcomes and elucidate complex stereochemistry.

NMR Spectroscopy: Conformational and Stereochemical Mapping

The restricted conformational flexibility of the azetidine ring profoundly impacts its NMR behavior. Unlike larger macrocycles that undergo rapid interconversion, the puckered conformation of the four-membered ring restricts the movement of substituents.

Mechanistic Causality: This rigidity causes the protons on the C2 and C4 carbons to become highly diastereotopic, especially when a chiral center is present or when substitution at C3 breaks the molecule's symmetry. Because they occupy distinct spatial environments (axial-like vs. equatorial-like) that do not average out on the NMR timescale, these protons resonate at different chemical shifts and exhibit strong geminal coupling ([1]).

Table 1: Typical NMR Chemical Shifts for Substituted Azetidines
NucleusPositionTypical Chemical Shift (δ, ppm)Multiplicity / Coupling (Hz)
¹HC2 / C4 (Diastereotopic)3.60 – 4.75Doublets / Multiplets (²J = 7.2 – 9.6 Hz)
¹HC3 (Methine/Methylene)2.05 – 3.30Pentet / Multiplet (³J = 7.2 Hz)
¹HN-Boc (Methyls)~1.44Singlet
¹³CC2 / C445.0 – 65.0N/A
¹³CC315.0 – 35.0N/A
Protocol 1: Self-Validating High-Resolution 2D-NMR Workflow

To unequivocally assign the azetidine core, a self-validating 2D-NMR approach is required.

  • Sample Preparation: Dissolve 5–10 mg of the purified azetidine derivative in 600 µL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Causality: High analyte concentration is strictly required to detect weak, long-range ¹H-¹³C couplings in HMBC experiments.

  • 1D ¹H and ¹³C Acquisition: Acquire standard 1D spectra.

    • Validation Check: Verify that the signal-to-noise (S/N) ratio for the ¹³C spectrum is >100:1. If not, increase the number of scans to ensure quaternary carbon signals are not lost in the baseline noise.

  • HSQC (Heteronuclear Single Quantum Coherence): Map one-bond ¹H-¹³C couplings.

    • Validation Check: The diastereotopic C2/C4 protons (typically appearing as two distinct doublets around 4.24 and 4.40 ppm) must correlate to the exact same carbon resonance in the ¹³C dimension. If they correlate to different carbons, the ring is either not an azetidine or is unsymmetrically substituted at both positions ([1]).

  • HMBC (Heteronuclear Multiple Bond Correlation): Map two- and three-bond couplings.

    • Validation Check: Confirm ring closure by observing a ³J correlation between the N-substituent protons and the C2/C4 carbons.

Infrared (IR) Spectroscopy: Vibrational Signatures of Ring Strain

Infrared spectroscopy provides rapid orthogonal validation of the azetidine framework, particularly for functionalized derivatives like azetidin-2-ones (β-lactams).

Mechanistic Causality: The internal bond angles of azetidines (~90°) deviate significantly from the ideal tetrahedral angle (109.5°). To compensate for this severe angle strain, the exocyclic bonds acquire higher s-character, which strengthens the bonds and shifts their stretching frequencies to higher wavenumbers. In azetidin-2-ones, the nitrogen lone pair cannot optimally overlap with the carbonyl π-system due to geometric constraints. This lack of resonance stabilization pushes the C=O stretch to an unusually high frequency (1650–1689 cm⁻¹) compared to unstrained amides ([2], [3]).

Table 2: Key IR Absorption Bands for Azetidine Derivatives
Functional GroupModeWavenumber (cm⁻¹)Structural Implication
N-H (Unsubstituted N)Stretching3290 – 3331Secondary amine present
C-H (Aliphatic)Stretching2847 – 2992Ring backbone / substituents
C=O (Azetidin-2-one)Stretching1650 – 1689β-lactam ring formation
C=O (N-Boc substituted)Stretching~1719Carbamate protecting group
Protocol 2: Self-Validating ATR-FTIR Analysis
  • Background Scan: Clean the diamond/ZnSe crystal with isopropanol.

    • Validation Check: Run a background scan and ensure no peaks exceed 0.02 absorbance units to confirm absolute crystal cleanliness.

  • Sample Application: Place 1–2 mg of the solid azetidine onto the crystal and apply uniform pressure using the anvil.

    • Validation Check: Monitor the live spectrum. Tighten the anvil until the strongest peak reaches ~0.5–0.8 absorbance units to ensure a high signal without saturating the detector.

  • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹.

    • Validation Check: Confirm the absence of a broad, unexpected band at 3400 cm⁻¹ to rule out moisture contamination, which could obscure critical N-H stretching regions ([4]).

Mass Spectrometry (MS): Fragmentation Dynamics

Azetidines exhibit highly specific fragmentation pathways depending on the ionization method utilized.

Mechanistic Causality in Fragmentation:

  • EI-MS (Electron Ionization): Under hard ionization, the four-membered ring undergoes a characteristic [2+2] cycloreversion (symmetric ring scission). The driving force is the relief of ring strain and the thermodynamic stability of the resulting olefin fragments. Charge retention between the two olefins strictly follows the Stevenson-Audier rule, where the fragment with the lower ionization energy retains the charge ([5]).

  • ESI-MS/MS (Peptide Sequencing): When azetidine-2-carboxylic acid (Aze) is incorporated into peptidomimetics, it exhibits a strong "proline effect." During Collision-Induced Dissociation (CID), the peptide selectively cleaves at the amide bond N-terminal to the Aze residue, yielding robust yn+​ ions. This regioselectivity occurs because the basicity of the tertiary amide and the ring's rigidity energetically favor proton transfer to the N-terminal amide site ([6]).

MS_Fragmentation A Substituted Azetidine (Molecular Ion) B EI-MS: [2+2] Cycloreversion (Symmetric Scission) A->B Electron Ionization C ESI-MS/MS: Peptide Cleavage (Aze Residues) A->C CID D Olefin Fragment 1 (Charge Retention) B->D Stevenson-Audier Rule E Olefin Fragment 2 (Neutral Loss) B->E F N-Terminal Amide Cleavage (Proline-like Effect) C->F Proton Transfer G y-type Ions (Diagnostic) F->G

Mass spectrometry fragmentation pathways for substituted azetidines.

Protocol 3: Self-Validating LC-ESI-MS/MS Workflow
  • LC Separation: Elute the sample using a standard reversed-phase gradient (e.g., Water/Acetonitrile with 0.1% Formic Acid).

    • Validation Check: Ensure peak shape symmetry (tailing factor between 0.9–1.2) before MS introduction to prevent ion suppression and ensure accurate mass assignment.

  • Precursor Ion Selection: Isolate the [M+H]⁺ ion in the quadrupole.

    • Validation Check: Use a narrow isolation window (e.g., 1.0 Da) to strictly exclude isobaric interferences.

  • CID Fragmentation: Apply collision energy (CE) using nitrogen or argon gas.

    • Validation Check: Dynamically ramp the CE until the precursor ion is depleted to ~10% relative abundance. This ensures the comprehensive generation of diagnostic yn+​ ions without over-fragmenting into uninterpretable immonium ions ([6]).

Integrated Spectroscopic Workflow

To ensure absolute scientific integrity, no single spectroscopic method should be used in isolation. The following workflow illustrates the logical progression of multi-modal validation required for azetidine characterization.

Workflow S1 Synthesized Azetidine Crude Mixture S2 Purification (Column/HPLC) S1->S2 S3 NMR Spectroscopy (1H, 13C, 2D) S2->S3 >95% Purity S4 IR Spectroscopy (ATR-FTIR) S2->S4 S5 Mass Spectrometry (HRMS/ESI-MS) S2->S5 S6 Structural Elucidation & Validation S3->S6 Connectivity S4->S6 Functional Groups S5->S6 Molecular Weight

Integrated multi-modal spectroscopic workflow for azetidine validation.

References

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Asian Journal of Chemistry. 2

  • Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect". National Institutes of Health (NIH). 6

  • Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar. 3

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. National Institutes of Health (NIH). 1

  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. American Chemical Society (ACS).4

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. AIP Publishing. 5

Sources

Exploratory

CAS 1862980-34-4: Strategic Implementation of Azetidine Bioisosteres in Lead Optimization

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals As the pharmaceutical industry shifts toward highly sp³-enriched scaffolds to improve clinical success rates, the strategic use of strained...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals

As the pharmaceutical industry shifts toward highly sp³-enriched scaffolds to improve clinical success rates, the strategic use of strained, four-membered heterocycles has become a cornerstone of modern drug design. This technical guide provides an in-depth analysis of CAS 1862980-34-4 (3-[(4-methylcyclohexyl)methoxy]azetidine), a specialized chemical building block. By acting as a lipophilic-tail-bearing azetidine, this molecule offers medicinal chemists a powerful tool for modulating physicochemical properties, exploring novel exit vectors, and overcoming the metabolic liabilities associated with traditional saturated nitrogen heterocycles [1].

Physicochemical Profiling and Structural Rationale

CAS 1862980-34-4 is a secondary amine featuring an azetidine core linked via an ether bridge to a 4-methylcyclohexyl moiety. In lead optimization, replacing larger rings (e.g., piperidine or pyrrolidine) with an azetidine ring systematically lowers lipophilicity (logD) while increasing the fraction of sp³ carbons (Fsp³).

The structural causality is straightforward: the reduced ring size of azetidine decreases the hydrophobic surface area compared to six-membered rings, while the secondary amine retains critical hydrogen-bond donor capabilities. Furthermore, the 4-methylcyclohexylmethoxy tail acts as a tunable hydrophobic vector, ideal for occupying deep, lipophilic sub-pockets within a target protein's binding site without disproportionately inflating the molecule's overall molecular weight.

Quantitative Data Summary
PropertyValueStructural Significance
CAS Number 1862980-34-4Unique registry identifier for procurement [1].
IUPAC Name 3-[(4-methylcyclohexyl)methoxy]azetidineDefines the precise connectivity (ether linkage at position 3).
Molecular Formula C₁₁H₂₁NOHigh Fsp³ character, favorable for clinical translation.
Molecular Weight 183.29 g/mol Low-molecular-weight fragment, ideal for late-stage functionalization [2].
H-Bond Donors 1Secondary amine serves as a critical interaction point or coupling site.
H-Bond Acceptors 2Amine nitrogen and ether oxygen.
Ring Strain High (Azetidine)Alters the pKa of the amine, often reducing hERG liabilities [3].

Mechanistic Workflow: Hit-to-Lead Optimization

The integration of CAS 1862980-34-4 into a parent scaffold is typically driven by the need to rescue a compound from poor metabolic stability (e.g., rapid CYP450-mediated oxidation of a piperidine ring) or poor aqueous solubility. The azetidine core resists certain oxidative metabolic pathways due to its ring strain and lack of readily accessible C-H bonds adjacent to the nitrogen.

G N1 Parent Scaffold (High LogD, Poor Stability) N3 Late-Stage Functionalization (Reductive Amination / SNAr) N1->N3 Scaffold Input N2 Azetidine Bioisostere (CAS 1862980-34-4) N2->N3 Reagent Input N4 Physicochemical Profiling (LC-MS, NMR, LogD Assays) N3->N4 Crude Product N5 Improved Fsp3 Fraction & Altered pKa N4->N5 Structural validation N6 Enhanced Metabolic Stability (Microsomes) N4->N6 In vitro assay N7 Optimized Lead Candidate N5->N7 N6->N7

Workflow illustrating the bioisosteric replacement strategy utilizing CAS 1862980-34-4.

Experimental Methodology: Reductive Amination Protocol

To incorporate CAS 1862980-34-4 into an aldehyde-bearing core scaffold, reductive amination is the preferred methodology. As a Senior Application Scientist, I mandate a self-validating protocol to ensure the azetidine ring—which can be sensitive to harsh conditions—remains intact.

Rationale for Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄). NaBH(OAc)₃ is a milder reducing agent that requires an acidic environment (provided by acetic acid) to activate the aldehyde, allowing the iminium ion to form before reduction occurs. This prevents the premature reduction of the starting aldehyde into a primary alcohol.

Step-by-Step Procedure
  • Reagent Preparation & Equilibration:

    • Dissolve the aldehyde-bearing core scaffold (1.0 eq, 0.5 mmol) and CAS 1862980-34-4 (1.2 eq, 0.6 mmol) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL) under an inert nitrogen atmosphere.

    • Add glacial acetic acid (1.5 eq, 0.75 mmol) to the mixture.

    • Causality: The mild acid catalyzes the formation of the intermediate iminium ion while keeping the secondary amine of the azetidine sufficiently nucleophilic.

    • Stir at room temperature for 2 hours.

  • Reduction Phase:

    • Portion-wise, add NaBH(OAc)₃ (1.5 eq, 0.75 mmol) to the reaction mixture over 5 minutes to control the mild exotherm.

    • Stir the reaction continuously at room temperature for 12 hours.

  • In-Process Self-Validation (Reaction Monitoring):

    • Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Validation Check: The reaction is deemed complete when the UV trace shows >95% consumption of the starting aldehyde and the MS trace confirms the presence of the desired product mass [M+H]⁺. If the primary alcohol byproduct is detected, it indicates premature reduction (often due to insufficient iminium formation time or excess moisture).

  • Quenching and Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5.0 mL) to neutralize the acetic acid and decompose excess reducing agent.

    • Extract the aqueous layer with dichloromethane (DCM) (3 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification and Final Validation:

    • Concentrate the filtrate under reduced pressure.

    • Purify via flash column chromatography (Silica gel, typically using a DCM/MeOH gradient containing 1% Et₃N to prevent streaking of the basic amine).

    • Final QC: Validate the structural integrity of the azetidine ring using ¹H NMR (look for the distinct multiplet signals of the highly strained azetidine protons around 3.5–4.0 ppm) and ¹³C NMR.

Supplier Landscape and Procurement Strategy

When sourcing specialized building blocks like CAS 1862980-34-4, supply chain reliability and chemical purity are paramount. Because this molecule contains a substituted cyclohexyl ring, it can exist as cis and trans isomers. Researchers must verify the isomeric purity with the supplier if a specific stereochemistry is required for the target's SAR (Structure-Activity Relationship).

Key Suppliers
  • BLD Pharm: A primary manufacturer of specialized heterocyclic building blocks, listing this compound under product code BD00957441 [1]. They provide robust cold-chain logistics, which is recommended for azetidine derivatives to prevent degradation during transit.

  • Leyan (乐研试剂): Another major supplier in the Asian market, offering this compound (Product ID: 2094225) for research and development purposes [4].

  • ChemicalRegister: Acts as a chemical database and aggregator, confirming the availability and fundamental physicochemical properties of the compound across various global distributors [2].

Quality Control (QC) Directive: Upon receipt from any supplier, do not assume 100% purity. Always perform an internal LC-MS and ¹H NMR analysis. Azetidines can occasionally undergo ring-opening if exposed to strong electrophiles or extended periods of high heat during the supplier's purification process.

References

  • ChemicalRegister. "3-[(4-methylcyclohexyl)methoxy]azetidine Properties". ChemicalRegister Database. Available at: [Link]

  • Journal of the American Chemical Society. "Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery". ACS Publications. Available at: [Link]

Foundational

A Senior Application Scientist's Guide to the Synthesis of Azetidine Building Blocks for Drug Discovery

Foreword: The Rise of a Strained Scaffold in Modern Medicine In the landscape of medicinal chemistry, the relentless pursuit of novel chemical matter with enhanced pharmacological profiles is paramount. For decades, chem...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Rise of a Strained Scaffold in Modern Medicine

In the landscape of medicinal chemistry, the relentless pursuit of novel chemical matter with enhanced pharmacological profiles is paramount. For decades, chemists have relied on a toolkit of stable, five- and six-membered nitrogen heterocycles. However, the contemporary drive towards molecules with greater three-dimensionality (sp³-character) and improved metabolic stability has brought the under-explored azetidine scaffold to the forefront.[1][2] Azetidines, the four-membered saturated nitrogen heterocycles, offer a unique combination of structural rigidity and vectoral diversity that makes them highly attractive as bioisosteres and modulators of physicochemical properties.[3][4]

Despite their desirability, the synthesis of azetidines has long been a formidable challenge for synthetic chemists.[2][5] The inherent ring strain of the four-membered ring, approximately 25.4 kcal/mol, renders its formation kinetically and thermodynamically demanding, while also making the final product susceptible to nucleophilic ring-opening.[6] This guide, written from the perspective of a field-experienced scientist, moves beyond a simple recitation of reactions. It aims to provide a deep, mechanistic understanding of the core synthetic strategies, explaining the causality behind experimental choices and empowering researchers to select and optimize the ideal route for their specific drug discovery campaign.

Part 1: Foundational Strategies: Intramolecular Cyclization

The most established and conceptually straightforward route to the azetidine core is through intramolecular cyclization, forming a key C-N bond to close the ring. This strategy typically involves the displacement of a leaving group on a γ-carbon by a nitrogen nucleophile.

The Causality of Precursor Design and Leaving Group Choice

The success of an intramolecular cyclization is fundamentally governed by the ability of the acyclic precursor to adopt a conformation that minimizes the distance between the nucleophilic nitrogen and the electrophilic carbon.

  • The Precursor: The reaction begins with a 1,3-difunctionalized propane backbone. The most common precursors are γ-amino alcohols or γ-haloamines.[5] The choice is critical: while γ-haloamines can cyclize directly upon treatment with a base, the in-situ activation of a γ-amino alcohol is often preferred to avoid handling unstable haloamine intermediates.

  • The Leaving Group: The efficiency of the ring-closing SN2 reaction is directly proportional to the quality of the leaving group. Hydroxyl groups are poor leaving groups and must be activated. The conversion to a mesylate or tosylate is a classic, reliable choice. This is not merely a rote step; the electron-withdrawing nature of these sulfonate esters dramatically increases the electrophilicity of the attached carbon, accelerating the desired cyclization and outcompeting potential side reactions like intermolecular dimerization.[6]

General Workflow: From γ-Amino Alcohols to N-Protected Azetidines

The following diagram and protocol illustrate a typical, robust workflow for synthesizing an N-protected azetidine, a crucial intermediate for further functionalization.

G A γ-Amino Alcohol B N-Protected Amino Alcohol A->B C N-Protected Amino Alcohol D Activated Intermediate (e.g., Mesylate) C->D  MsCl, Base   E Activated Intermediate F N-Protected Azetidine E->F  Strong Base (e.g., NaH)  

Caption: Workflow for azetidine synthesis via intramolecular cyclization.

Experimental Protocol: Synthesis of N-Boc-azetidine
  • N-Protection: To a solution of 3-amino-1-propanol (1.0 equiv) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 equiv) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.05 equiv) dissolved in DCM. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water, separate the organic layer, and dry over Na₂SO₄. Concentrate under reduced pressure to yield N-Boc-3-amino-1-propanol.

  • Hydroxyl Activation: Dissolve the N-Boc-3-amino-1-propanol (1.0 equiv) in DCM and cool to 0 °C. Add triethylamine (1.5 equiv) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 equiv). Stir at 0 °C for 2 hours. Wash the reaction mixture sequentially with cold 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo. The resulting mesylate is often used immediately without further purification.

  • Ring Closure: Prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C. Add the crude mesylate (1.0 equiv) dissolved in anhydrous THF dropwise. Allow the mixture to warm to room temperature and then heat to reflux for 4 hours. Cool the reaction to 0 °C and cautiously quench with water. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to afford N-Boc-azetidine.

Self-Validation and Troubleshooting: Low yields in this sequence often point to two culprits: inefficient leaving group formation or a base in the cyclization step that is not strong enough to fully deprotonate the N-Boc protected amine, which is significantly less nucleophilic than a free amine.[6] If yields are poor, confirming complete mesylation via ¹H NMR is critical before proceeding to the cyclization.

Part 2: Atom Economy and Convergence: The Aza Paternò–Büchi Reaction

The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò–Büchi (APB) reaction, represents one of the most direct and atom-economical methods for synthesizing the azetidine core.[7][8] Historically, its application was limited by the photochemistry of imines; upon excitation, many acyclic imines undergo rapid E/Z isomerization, a non-productive relaxation pathway that outcompetes the desired cycloaddition.[9][10]

Overcoming Isomerization: Modern Photocatalytic Solutions

The key to a successful APB reaction is to populate a reactive excited state of the imine and ensure it encounters an alkene before it can isomerize. Modern photochemistry has provided elegant solutions.

  • Mechanism: The reaction is initiated by the excitation of a photocatalyst with visible light. This excited photocatalyst then transfers its energy to the imine substrate (specifically, an imine precursor like an oxime ether or isoxazoline), promoting it to a triplet excited state.[11][12] This triplet imine is longer-lived than its singlet counterpart, providing a larger window of opportunity to react with an alkene. It undergoes a stepwise radical addition to the alkene, forming a diradical intermediate that subsequently closes to form the azetidine ring.[9]

G PC Photocatalyst (PC) PC_star PC* PC->PC_star Visible Light (hν) PC_star->PC Energy Transfer Imine_T1 Triplet Imine (T₁) PC_star->Imine_T1 Triplet Energy Transfer Imine Imine Precursor Imine->Imine_T1 Intermediate Diradical Intermediate Imine_T1->Intermediate + Alkene Alkene Alkene Azetidine Azetidine Product Intermediate->Azetidine Ring Closure G Radical_Gen Radical Precursor (e.g., Sulfonyl Imine) Radical_1 Radical (R¹•) Radical_Gen->Radical_1 Photocatalyst, hν Addition Radical Addition & Ring Opening Radical_1->Addition ABB Azabicyclo[1.1.0] butane (ABB) ABB->Addition Azetidinyl_Radical Azetidinyl Radical Addition->Azetidinyl_Radical Strain Release Product Difunctionalized Azetidine Azetidinyl_Radical->Product Radical Trapping Radical_2 Radical (R²•) or H-Atom Source Radical_2->Product

Sources

Protocols & Analytical Methods

Method

High-Efficiency Synthetic Routes to 3,3-Disubstituted Azetidines: A Comprehensive Application Protocol

Target Audience: Researchers, Synthesis Scientists, and Medicinal Chemists Application Focus: Late-stage functionalization, drug discovery, and vector-controlled scaffold synthesis. Introduction & Strategic Rationale Aze...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Medicinal Chemists Application Focus: Late-stage functionalization, drug discovery, and vector-controlled scaffold synthesis.

Introduction & Strategic Rationale

Azetidines have emerged as privileged scaffolds in modern medicinal chemistry. Their incorporation into drug candidates often improves metabolic stability, lowers lipophilicity (logP), and enhances aqueous solubility compared to acyclic amines or larger heterocycles like piperidines. Specifically, 3,3-disubstituted azetidines are highly valued because they enforce strict conformational rigidity, allowing for precise vector control of pharmacophores.

Despite their utility, classical syntheses—such as the ring expansion of aziridines or [2+2] cycloadditions—often suffer from lengthy synthetic sequences, harsh conditions, and poor functional group tolerance. Recent breakthroughs have shifted the paradigm toward modular, late-stage functionalization strategies [1]. This application note details the mechanistic rationale and validated protocols for synthesizing 3,3-disubstituted azetidines via two state-of-the-art pathways: Lewis acid-catalyzed azetidinylation and strain-release of azabicyclo[1.1.0]butanes (ABBs) .

Mechanistic Causality & Reaction Optimization

As a synthesis scientist, understanding the thermodynamic and kinetic driving forces behind these reactions is critical for troubleshooting and substrate optimization.

A. Carbocation Stabilization via N-Protecting Groups

In Lewis acid-catalyzed azetidinylations (e.g., using Sc(OTf)3​ ), the generation of a discrete carbocation at the C3 position of the highly strained four-membered ring is thermodynamically challenging. The use of an N-Cbz or N-Boc protecting group is not merely for amine protection; it is mechanistically essential . The electron-withdrawing nature of the carbamate prevents premature ring-opening, while the carbonyl oxygen provides anchimeric assistance to stabilize the transient C3-carbocation, enabling efficient nucleophilic attack by arenes or thiols [1].

B. Strain-Release as a Thermodynamic Driving Force

ABBs possess immense ring strain ( 65 kcal/mol). Electrophilic activation of the bridging nitrogen in ABB-carbinols (using reagents like TFAA) triggers a cascade ring-opening. The relief of this massive strain provides the thermodynamic driving force for a semipinacol rearrangement , seamlessly converting a bicyclic system into a heavily functionalized, monocyclic keto-1,3,3-substituted azetidine.

C. The Critical Role of Anhydrous Conditions

In the Lewis acid protocols, the use of flame-dried 4Å molecular sieves is mandatory. Trace water acts as a highly competitive nucleophile against the azetidinyl carbocation, leading to undesired azetidinol byproducts and irreversibly quenching the oxophilic Sc(OTf)3​ catalyst.

Quantitative Data Summary

Table 1: Comparison of Modern Synthetic Routes to 3,3-Disubstituted Azetidines

Synthetic StrategyCatalyst / ReagentsKey IntermediateYield RangeAdvantagesLimitations
Lewis Acid Azetidinylation Sc(OTf)3​ (10-20 mol%)C3-Carbocation75 - 95%Highly modular; uses readily available nucleophiles (arenes, thiols).Requires electron-rich nucleophiles; N-protecting group mandatory.
ABB Strain-Release TFAA or Tf2​O Bicyclic cation60 - 88%Rapid complexity generation; direct access to keto-1,3,3-azetidines.Requires multi-step synthesis of highly strained ABB precursors.
Photoredox / Ni Catalysis Ir/Ni dual catalysts, Tertiary Radical50 - 80%Mild conditions; excellent for C(sp³)-C(sp²) cross-coupling.Requires specialized photochemical setups and strict inert atmosphere.

Experimental Protocols

Protocol 1: Modular Synthesis via Sc(OTf)3​ -Catalyzed Azetidinylation

This self-validating protocol ensures that the highly reactive trichloroacetimidate ester is fully consumed before workup, preventing degradation during chromatography [1].

  • Preparation: Flame-dry a Schlenk flask containing 100 mg of 4Å molecular sieves under vacuum for 10 minutes. Backfill the flask with argon gas.

  • Reagent Loading: Add Sc(OTf)3​ (9.8 mg, 10 mol % for standard substrates; increase to 20 mol % for deactivated nucleophiles) to the flask.

  • Substrate Addition: Introduce the azetidine trichloroacetimidate ester (0.20 mmol) and the desired nucleophile (e.g., an electron-rich arene or thiol, 0.30 mmol).

  • Solvent & Reaction: Inject anhydrous CH2​Cl2​ (1.5 mL) into the mixture. Stir the reaction at 35 °C under a continuous argon atmosphere.

  • Monitoring: Monitor the reaction strictly via TLC (typically requires 12 hours). The complete disappearance of the azetidine ester indicates full conversion.

  • Workup & Purification: Remove the solvent under reduced pressure. Purify the crude residue directly via silica gel column chromatography (eluting with Hexanes/EtOAc gradients) to yield the pure 3,3-disubstituted azetidine.

Protocol 2: Synthesis via ABB Strain-Release Semipinacol Rearrangement

Temperature control is the critical variable here; the release of 65 kcal/mol of strain energy is highly exothermic and can lead to polymerization if not dissipated.

  • Preparation: Dissolve the ABB-carbinol substrate (0.20 mmol) in anhydrous CH2​Cl2​ (2.0 mL) in a flame-dried vial under nitrogen.

  • Cooling: Submerge the vial in a dry ice/acetone bath to cool the solution to -78 °C.

  • Activation: Dropwise add trifluoroacetic anhydride (TFAA, 1.2 equiv). The cryogenic temperature prevents non-specific decomposition of the highly strained intermediate upon N-activation.

  • Rearrangement: Remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours. The N-activation triggers the semipinacol shift as the system warms.

  • Quenching: Quench the reaction with saturated aqueous NaHCO3​ (2 mL) to neutralize residual TFAA and generated trifluoroacetic acid.

  • Extraction & Purification: Extract the aqueous layer with CH2​Cl2​ (3 x 5 mL), dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography.

Workflow and Mechanistic Visualizations

Workflow A Reagent Preparation Dry CH2Cl2, 4Å M.S. B Catalyst Addition Sc(OTf)3 (10-20 mol%) A->B C Substrate Addition Azetidine Ester + Nucleophile B->C D Reaction Incubation 35 °C, Argon, 12 h C->D E TLC Monitoring Check for Consumption D->E F Workup & Concentration Reduced Pressure E->F G Purification Silica Gel Chromatography F->G

Fig 1. Experimental workflow for Sc(OTf)3-catalyzed azetidinylation.

Mechanism ABB ABB Carbinol Act N-Activation (TFAA / Tf2O) ABB->Act RingOp Strain-Release Ring Opening Act->RingOp Carbo Carbocation Intermediate RingOp->Carbo Shift Semipinacol Rearrangement Carbo->Shift Prod Keto-1,3,3-Substituted Azetidine Shift->Prod

Fig 2. Mechanistic pathway of ABB strain-release via semipinacol shift.

References

  • Wang, X.-R.; Zhang, Y. "Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents." The Journal of Organic Chemistry, 2025, 90, 4421-4434. URL:[Link]

  • Hillier, M. C.; Chen, C.-Y. "A straightforward synthesis of various 1,3-disubstituted azetidines via the alkylation of primary amines." The Journal of Organic Chemistry, 2006, 71, 7885-7887. URL:[Link]

Application

Application Note: High-Throughput Screening of sp³-Rich Azetidine Compound Libraries for Target-Based and Covalent Drug Discovery

Executive Summary & Mechanistic Rationale The transition from planar, sp²-dominated compound libraries to sp³-rich architectures represents a critical evolution in modern drug discovery. Azetidines—four-membered, nitroge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The transition from planar, sp²-dominated compound libraries to sp³-rich architectures represents a critical evolution in modern drug discovery. Azetidines—four-membered, nitrogen-containing saturated heterocycles—have emerged as privileged structural motifs[1]. By incorporating azetidines, particularly in spirocyclic arrangements, medicinal chemists can effectively "escape flatland."

The causality behind the success of azetidines lies in their unique thermodynamics and geometry. With a ring strain energy of approximately 25.2 kcal/mol, the azetidine core restricts conformational flexibility while projecting functional groups into distinct, three-dimensional vectors[2]. This structural pre-organization decreases the entropy of binding, leading to higher target affinity. Furthermore, specialized derivatives, such as azetidinyl oxadiazoles, can act as selective electrophiles. Through an SN2-like strain-release mechanism, they covalently engage free cysteines on target proteins, opening new avenues for targeting previously "undruggable" sites[3].

Table 1: Physicochemical and Pharmacokinetic Advantages of Azetidine Scaffolds
ParameterTraditional Planar Aromaticsp³-Rich Azetidine ScaffoldMechanistic Causality / Advantage
Fraction sp³ (Fsp³) Low (< 0.3)High (> 0.5)Enhances 3D structural novelty; statistically correlates with higher rates of clinical progression[1].
Aqueous Solubility Poor (Often < 10 µM)High (Often > 400 µM)Disruption of flat crystal lattice stacking lowers melting point and increases hydration[4].
Target Vector Projection 2D (Planar)3D (Spherical/Angular)Spirocyclic azetidines project pharmacophores into deep, complex protein binding pockets[1].
Ring Strain Energy ~0 kcal/mol (Stable)~25.2 kcal/molActs as a thermodynamic spring for covalent strain-release mechanisms when functionalized[2].

High-Throughput Screening (HTS) Workflow Architecture

To systematically screen azetidine libraries, the workflow must account for the unique stability and reactivity profiles of strained heterocycles. The following pipeline ensures high-fidelity data acquisition while minimizing false positives.

HTS_Workflow LibPrep 1. Azetidine Library Preparation & QC Dispense 2. Acoustic Dispensing (Echo 555) LibPrep->Dispense Primary 3. Primary HTS Assay (e.g., STRP) Dispense->Primary DataAnalysis 4. Data Normalization & Z-score Calculation Primary->DataAnalysis HitPick 5. Hit Identification (Thresholding) DataAnalysis->HitPick Validation 6. Dose-Response & Hit Validation HitPick->Validation

Fig 1. End-to-end high-throughput screening workflow for azetidine compound libraries.

Experimental Protocols: A Self-Validating System

The following protocols are designed as self-validating systems . This means every assay plate contains internal mathematical controls (Z'-factor calculations) that independently verify the physical integrity of the biochemical reaction, ensuring that any identified hit is a true biological event rather than an artifact of liquid handling or reagent degradation.

Protocol A: Library Preparation and Acoustic Dispensing

Causality Focus: Preserving Ring Integrity Azetidines, particularly highly functionalized spirocycles, can exhibit non-specific binding to polypropylene tips and are susceptible to premature hydrolysis if exposed to ambient moisture over prolonged periods.

  • Compound Solubilization: Resuspend the azetidine library in strictly anhydrous DMSO (≤0.005% water) to a stock concentration of 10 mM. Reasoning: Water in the DMSO can act as a nucleophile over time, prematurely opening highly strained electrophilic azetidines.

  • Source Plate Generation: Transfer stocks into 384-well cyclic olefin copolymer (COC) source plates. COC is required as it prevents the leaching of plasticizers into the DMSO, which can cause false positives in phenotypic screens.

  • Acoustic Droplet Ejection (ADE): Use an Echo 555 Liquid Handler to dispense 5–50 nL of the library directly into the dry assay plates. Reasoning: ADE uses sound energy to transfer liquids without physical tips. This eliminates shear stress on the compounds, prevents cross-contamination, and bypasses the plastic-adherence issues common with tip-based handling.

Protocol B: Scalable Thiol Reactivity Profiling (STRP) for Covalent Azetidines

Causality Focus: Controlled Strain-Release This protocol identifies azetidines (e.g., azetidinyl oxadiazoles) capable of selectively modifying cysteines through an SN2-like ring-opening mechanism[3].

  • Reagent Preparation: Prepare a master mix containing the target protein (or a surrogate fluorescent thiol probe) in a tightly buffered HEPES solution at pH 7.4. Reasoning: pH control is paramount. At pH 7.4, a small fraction of cysteines exists as highly nucleophilic thiolates, mimicking physiological conditions without excessively degrading the azetidine ring via base-catalyzed hydrolysis.

  • Incubation: Add the master mix to the ADE-dispensed azetidine plates. Seal and incubate at 25°C for 120 minutes in the dark.

  • Internal Validation (Self-Validating Step):

    • Column 1 (Positive Control): 10 µM Iodoacetamide (guaranteed complete thiol capping).

    • Column 2 (Negative Control): DMSO vehicle only.

    • System Check: Calculate the Z'-factor for the plate. The assay is automatically invalidated and discarded if Z' < 0.6. This mathematically guarantees that the dynamic range is wide enough to trust the hits.

  • Quenching & Readout: Add a luminescent or fluorescent reporter that reacts with residual (unmodified) free thiols. Measure the signal on a multi-mode plate reader. A decrease in signal indicates that the azetidine successfully engaged the cysteine.

Mechanism Target Target Protein (Free Cysteine) Complex Non-Covalent Pre-reaction Complex Target->Complex Azetidine Azetidinyl Oxadiazole (Electrophile) Azetidine->Complex RingOpen SN2-like Ring Opening (Strain Release) Complex->RingOpen Adduct Covalent Adduct (Irreversible Inhibition) RingOpen->Adduct

Fig 2. Mechanism of covalent target engagement via strain-release azetidine ring opening.

Data Analysis and Hit Triage

Once the primary screen is complete, data must be normalized against the intra-plate controls.

  • Z-Score Calculation: Transform raw luminescence/fluorescence values into Z-scores. Compounds exhibiting a Z-score ≤ -3.0 are flagged as primary hits.

  • Counter-Screening (Triage): True hits must be differentiated from assay interference compounds (e.g., autofluorescent molecules or colloidal aggregators). Run the primary hits through a target-free counter-screen. Azetidines that show activity in the counter-screen are flagged as pan-assay interference compounds (PAINS) and deprioritized.

  • Dose-Response: Validated hits are subjected to a 10-point dose-response curve (typically 10 µM down to 0.5 nM) to calculate the IC₅₀ or kinact/KI (for covalent modifiers), establishing a quantitative baseline for subsequent medicinal chemistry optimization.

References

  • Title: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries | Source: nih.
  • Title: Spiroazetidines in Drug Discovery | Source: pharmablock.
  • Title: “Linear” and “angular” spirocyclic azetidines in drug discovery: state... | Source: researchgate.
  • Title: Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles | Source: nih.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Azetidine Ring Closure

Welcome to the Azetidine Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic hurdles associated with constructing the highly strained...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Azetidine Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic hurdles associated with constructing the highly strained four-membered azetidine ring. Because azetidines possess approximately 25.2 kcal/mol of ring strain [1], standard cyclization protocols often fail, leading to dimerization, E2 elimination, or spontaneous ring-opening.

This guide provides causal explanations, troubleshooting workflows, and self-validating experimental protocols to ensure high-yielding, stereocontrolled azetidine synthesis.

Section 1: Fundamental Mechanisms & Reaction Choices (FAQ)

Q: Why is azetidine ring closure significantly more difficult than forming pyrrolidines (5-membered) or epoxides (3-membered)? A: The difficulty is a combination of enthalpy and entropy. While three-membered rings form rapidly due to proximity effects (favorable entropy) despite high strain, and five-membered rings form easily due to low strain (favorable enthalpy), four-membered rings suffer from both high ring strain (~25.2 kcal/mol) and an unfavorable entropic penalty for the chain ends to meet. Consequently, intermolecular side reactions (like dimerization) or elimination pathways easily outcompete the desired intramolecular cyclization [1].

Q: What are the most reliable, field-proven methods for stereocontrolled azetidine synthesis? A: Depending on your starting material, three pathways are considered industry standards:

  • Couty's Synthesis (4-exo-trig): Utilizes N -cyanomethylated β -amino alcohols. Chlorination followed by deprotonation with a strong, non-nucleophilic base drives a highly stereospecific 4-exo-trig ring closure [2].

  • Photochemical Norrish-Yang Cyclization: Employs α -aminoacetophenones. UV irradiation triggers a 1,5-hydrogen atom transfer (HAT) to form a 1,4-biradical, which recombines to form the azetidine ring without the need for basic conditions [3].

  • Radical 4-exo-dig Cyclization: A modern approach utilizing photoactive copper catalysts to drive anti-Baldwin radical cyclization of ynamides[6].

Section 2: Troubleshooting Common Issues (Q&A)

Q: My intramolecular cyclization is yielding mostly dimeric or polymeric byproducts instead of the azetidine. How do I fix this? A: Causality: Intermolecular nucleophilic attack is kinetically outcompeting the desired intramolecular cyclization. Solution: You must operate under strict high-dilution conditions. Maintain the substrate concentration below 0.05 M (ideally 0.01 M to 0.02 M). Furthermore, ensure your leaving group is highly active (e.g., triflate or mesylate rather than chloride) to accelerate the intramolecular rate.

Q: I successfully form the azetidine, but it decomposes during workup or subsequent reactions. What is happening? A: Causality: Azetidines are highly susceptible to acid-mediated ring-opening due to the relief of ring strain. If your molecule contains a pendant nucleophile (like an amide or alcohol), protonation of the azetidine nitrogen lowers the LUMO, triggering an intramolecular nucleophilic attack that cleaves the ring [4]. Solution: Avoid strongly acidic conditions (e.g., TFA) during deprotection steps. If an N -protecting group is required, use electron-withdrawing groups (like Tosyl or Nosyl). These groups delocalize the nitrogen lone pair, drastically reducing the basicity of the azetidine nitrogen and preventing protonation-induced decomposition [4, 5].

Q: When using the displacement method (C-N bond formation), I observe significant alkene formation (elimination) rather than cyclization. How can I optimize this? A: Causality: The base used to deprotonate the nitrogen is acting as a Brønsted base on the β -hydrogens relative to the leaving group, driving an E2 elimination instead of the desired intramolecular S N​ 2 substitution. Solution: Switch to a base with high steric hindrance and low nucleophilicity. Replace bases like NaOH or KOH with LiHMDS or KHMDS. Lowering the reaction temperature to -78 °C during base addition kinetically favors deprotonation of the amine over the carbon backbone.

Troubleshooting Workflow Visualization

Troubleshooting Start Low Yield in Ring Closure? CheckConc Check Reaction Concentration Start->CheckConc Dilute High Conc. -> Dimerization Dilute to <0.05 M CheckConc->Dilute If >0.1 M CheckBase Evaluate Base & Leaving Group CheckConc->CheckBase If <0.05 M Success Optimized Azetidine Yield Dilute->Success BaseOpt Use non-nucleophilic base (e.g., LiHMDS, KHMDS) CheckBase->BaseOpt If elimination occurs CheckTemp Assess Temperature CheckBase->CheckTemp If starting material persists BaseOpt->Success TempOpt Lower Temp to prevent ring-opening decomposition CheckTemp->TempOpt If degradation observed TempOpt->Success

Logical workflow for troubleshooting low yields in azetidine ring closure.

Section 3: Optimization Data & Condition Screening

To assist in rational reaction design, the following table synthesizes the impact of various reaction parameters on the yield and stability of azetidine ring closures via intramolecular S N​ 2 displacement.

ParameterSub-CategoryEffect on Azetidine CyclizationRecommendation
Concentration > 0.1 MHigh rate of intermolecular dimerization/polymerization.Dilute strictly to < 0.05 M.
Leaving Group Chloride (-Cl)Sluggish reaction; requires heating, increasing decomposition risk.Use only for highly activated substrates.
Mesylate/TriflateRapid intramolecular S N​ 2 at lower temperatures.Optimal for sensitive substrates.
Base Choice K 2​ CO 3​ / Cs 2​ CO 3​ Mild, but requires elevated temperatures (60-80 °C).Good for thermodynamically stable precursors.
LiHMDS / NaHStrong, non-nucleophilic; allows for low-temp (-78 °C) cyclization.Optimal for minimizing E2 elimination.
N -Protecting Group Alkyl / BenzylNitrogen remains highly basic; prone to acid-catalyzed ring opening.Avoid if subsequent acidic steps are needed.
Tosyl (Ts) / NosylReduces N-basicity; stabilizes the ring against electrophilic attack.Optimal for downstream stability [4, 5].

Section 4: Validated Experimental Protocols

Protocol A: Enantioselective Synthesis via Couty's 4-exo-trig Cyclization

This protocol leverages the stereocenter of a starting β -amino alcohol to dictate the stereochemistry of the resulting azetidine [2].

CoutySynthesis A β-Amino Alcohol (N-cyanomethylated) B Chlorination (SOCl2 / Et3N) A->B C β-Chloroamine Intermediate B->C D Deprotonation (LiHMDS, -78°C) C->D E 4-exo-trig Cyclization D->E F Enantiopure 2-Cyanoazetidine E->F

Mechanistic pathway of Couty's 4-exo-trig azetidine synthesis.

Step-by-Step Methodology:

  • Chlorination: Dissolve the N -cyanomethylated β -amino alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere.

  • Add triethylamine (2.5 equiv) followed by the dropwise addition of thionyl chloride (SOCl 2​ , 1.2 equiv).

  • Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO 3​ , extract with DCM, dry over Na 2​ SO 4​ , and concentrate to yield the crude β -chloroamine intermediate.

  • Cyclization: Dissolve the crude β -chloroamine in anhydrous tetrahydrofuran (THF) to a concentration of 0.02 M (critical for preventing dimerization).

  • Cool the solution to -78 °C.

  • Slowly add LiHMDS (1.0 M in THF, 1.2 equiv) dropwise over 15 minutes.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH 4​ Cl. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry, and concentrate. Purify via flash column chromatography to isolate the enantiopure 2-cyanoazetidine.

Protocol B: Photochemical Norrish-Yang Cyclization

Ideal for synthesizing highly substituted azetidinols from α -aminoacetophenones without the need for basic conditions or leaving groups [3].

Step-by-Step Methodology:

  • Preparation: Dissolve the α -aminoacetophenone derivative (1.0 equiv) in degassed, anhydrous benzene or acetonitrile to a concentration of 0.01 M.

  • Degassing: Transfer the solution to a quartz photoreactor vessel. Purge with argon for 15 minutes to remove oxygen (which quenches the necessary triplet state).

  • Irradiation: Irradiate the mixture using a medium-pressure mercury lamp ( λ > 280 nm, using a Pyrex filter) at room temperature.

  • Monitoring: Monitor the reaction via LC-MS. The reaction typically reaches completion within 4 to 8 hours depending on the substrate's UV absorption profile.

  • Isolation: Concentrate the solvent under reduced pressure. The resulting crude azetidinol can be purified via silica gel chromatography. Self-Validation Note: Ensure the silica is neutralized with 1% Et 3​ N prior to loading to prevent acid-catalyzed ring opening on the column.

References
  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 226. URL: [Link]

  • Couty's azetidine synthesis. Wikipedia. URL: [Link]

  • Maag, et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1671–1676. URL: [Link]

  • Kaila, N., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1601–1606. URL: [Link]

  • Li, J., et al. (2022). Digonal ring closures for the synthesis of azetidines. Nature Communications, 13, 2300. URL: [Link]

Optimization

Azetidine Integrity Technical Support Center: A Guide to Preventing Ring-Opening

Welcome to the Technical Support Center for azetidine chemistry. This guide is designed for researchers, scientists, and drug development professionals who work with strained four-membered azetidine heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for azetidine chemistry. This guide is designed for researchers, scientists, and drug development professionals who work with strained four-membered azetidine heterocycles. Due to their inherent ring strain, azetidines present unique stability challenges. Unintended ring-opening is a common failure mode that can derail synthetic campaigns.

This resource provides in-depth, experience-driven troubleshooting advice and foundational knowledge in a direct question-and-answer format. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to maintain the integrity of your azetidine ring throughout your chemical transformations.

Part 1: Troubleshooting Guide - Common Experimental Failures

This section addresses specific problems you might encounter in the lab. Each answer provides a mechanistic explanation for the failure and offers concrete, field-tested solutions.

Question 1: My azetidine ring opened under acidic conditions. What happened and how can I prevent it?

Answer:

This is one of the most common failure modes for azetidines. The underlying cause is the protonation of the azetidine nitrogen. This event dramatically increases the ring strain and transforms the nitrogen into an excellent leaving group, making the ring highly susceptible to nucleophilic attack, even by weak nucleophiles. The decomposition rate is often highly dependent on pH, with faster degradation occurring at lower pH values.

Mechanistic Cause: Protonation of the basic azetidine nitrogen forms a reactive azetidinium ion. This species is readily attacked by a nucleophile (e.g., a solvent molecule, a counter-ion, or even a pendant functional group within the same molecule), leading to C-N bond cleavage.

Solutions & Best Practices:

  • Avoid Strong Protic Acids: Whenever possible, avoid using strong acids like HCl, H₂SO₄, or even trifluoroacetic acid (TFA) in high concentrations. If an acid is necessary, consider using a Lewis acid which can activate other functional groups without directly protonating the azetidine nitrogen as aggressively.

  • Use Buffered Systems: If acidic conditions are unavoidable, employ a buffered solution to maintain a controlled pH and avoid excursions to very low pH.

  • Protect the Nitrogen: The most robust strategy is to decrease the basicity of the azetidine nitrogen by installing an electron-withdrawing protecting group, such as a carbamate (Boc, Cbz) or a sulfonyl group (Nosyl, Tosyl). An N-Boc protected azetidine, for example, is significantly more stable to a wider range of conditions.

  • Consider Substituent Effects: The electronic nature of substituents on the azetidine ring or the N-substituent can drastically alter the nitrogen's basicity. For instance, N-pyridyl azetidines can exhibit enhanced stability because the nitrogen lone pair is delocalized, reducing its availability for protonation.

Question 2: I'm observing significant ring cleavage during N-alkylation or N-acylation. How can I achieve selective N-functionalization?

Answer:

This issue arises because the very reagents used for N-functionalization (alkyl halides, acyl chlorides) can overreact to form a quaternary azetidinium salt. This intermediate is highly electrophilic and unstable, rapidly undergoing ring-opening via nucleophilic attack by the halide counter-ion. The rate of this ring cleavage is often determined by the rate of quaternization.

Solutions & Best Practices:

  • Control Stoichiometry and Temperature: Use precisely one equivalent of the alkylating or acylating agent and maintain low reaction temperatures (e.g., 0 °C to -78 °C) to minimize the formation of the quaternary salt.

  • Use a Non-Nucleophilic Base: Employ a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or proton sponge to scavenge the acid byproduct without competing as a nucleophile.

  • Choose Milder Reagents:

    • For Alkylation: Instead of aggressive alkyl halides, consider reductive amination. This two-step, one-pot procedure involves reacting the NH-azetidine with an aldehyde or ketone to form an azetidinium ion intermediate in situ, which is then immediately reduced by a mild reducing agent like sodium triacetoxyborohydride (STAB). This avoids the buildup of highly reactive intermediates.

    • For Acylation: Use activated esters (e.g., NHS esters) or coupling reagents (e.g., HATU, HOBt) with carboxylic acids instead of acyl chlorides. These methods generate less reactive intermediates and avoid the production of nucleophilic halide ions.

  • Monitor Reaction Times: For direct alkylations, keeping reaction times short can provide synthetically useful yields before significant ring-opening occurs.

Question 3: My azetidine ring is not surviving a reduction reaction. What are safer alternatives?

Answer:

Harsh reducing agents, particularly those that function as or are used with Lewis acids (e.g., LiAlH₄, DIBAL-H), can cause ring-opening. The Lewis acidic metal can coordinate to the azetidine nitrogen, activating the ring for cleavage. Reductive cleavage can also occur via single-electron transfer mechanisms, generating radical intermediates that lead to C-N bond scission.

Solutions & Best Practices:

  • Avoid Harsh Hydride Reagents: Steer clear of LiAlH₄. If a hydride source is needed, milder reagents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) are generally safer, especially for reducing functional groups external to the ring.

  • Catalytic Hydrogenation: This is often the mildest method for reducing peripheral functional groups like nitro groups or double bonds. Catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere are typically compatible with the azetidine core.

  • Protect the Nitrogen: An electron-withdrawing group on the nitrogen (e.g., Boc, Cbz) can deactivate the ring towards Lewis acid-mediated opening. A Cbz group can be removed later via catalytic hydrogenation, a method that is orthogonal to many other functional groups.

Part 2: Frequently Asked Questions (FAQs)

This section covers fundamental concepts of azetidine stability and reactivity.

Question 1: What are the key factors that govern the stability of an azetidine ring?

Answer:

The stability of an azetidine ring is a balance of several factors:

  • Ring Strain: Azetidines possess significant ring strain (approx. 105 kJ/mol), which is the primary driving force for ring-opening reactions. However, they are notably more stable than their three-membered aziridine counterparts.

  • Nitrogen Basicity (pKa): The availability of the nitrogen's lone pair for protonation is a critical determinant of stability, especially under acidic conditions. The pKa of the azetidinium ion is approximately 11.29. Any factor that reduces this basicity will generally increase the ring's stability.

  • Substituent Effects:

    • On Nitrogen: Electron-withdrawing groups (EWGs) like carbamates or sulfonamides decrease the nitrogen's basicity and nucleophilicity, stabilizing the ring.

    • On Carbon: Substituents on the carbon atoms can influence the regioselectivity of ring-opening. Electron-withdrawing or resonance-stabilizing groups (e.g., aryl, vinyl, cyano) at the C2 position can favor nucleophilic attack at that carbon by stabilizing the transition state. Steric bulk can direct nucleophiles to the less hindered carbon atom.

Question 2: Which N-protecting groups are most suitable for azetidines and why?

Answer:

The choice of protecting group is critical and depends on the planned synthetic route. The ideal protecting group should deactivate the nitrogen to prevent unwanted side reactions and be removable under conditions that do not harm the azetidine ring.

Protecting GroupAbbreviationStabilityCleavage ConditionsKey Advantages
tert-ButoxycarbonylBocStable to base, nucleophiles, and catalytic hydrogenation.Strong acids (TFA, HCl).Robust, widely used. Unmasks a free amine after deprotection.
BenzyloxycarbonylCbzStable to acidic and basic conditions.Catalytic hydrogenation (e.g., H₂, Pd/C).Orthogonal to acid-labile (Boc) and base-labile groups.
2-NitrobenzenesulfonylNosylVery stable to acid.Mildly basic thiolates (e.g., thiophenol, K₂CO₃).Excellent EWG for stabilization; removable under very mild, neutral conditions.
BenzhydrylBhStable to many conditions.Strong acid (TFA, reflux) or catalytic hydrogenation.Can be cleaved under specific hydrogenation or strong acid conditions.

Part 3: Key Experimental Protocols & Visual Guides

Protocol 1: General Procedure for N-Boc Protection of Azetidines

This protocol describes a standard, reliable method for protecting the azetidine nitrogen, significantly enhancing its stability for subsequent reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve the azetidine starting material (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.), to the solution and stir.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

A clear understanding of the competing reaction pathways is essential for troubleshooting.

Diagram 1: Acid-Catalyzed Ring-Opening Mechanism

Caption: Protonation of the azetidine nitrogen creates a highly reactive azetidinium ion, which is susceptible to nucleophilic attack and subsequent ring-opening.

Diagram 2: Decision Workflow for N-Functionalization

Reference Data & Comparative Studies

Validation

The Decisive Role of Stereochemistry: A Comparative Analysis of the Biological Activities of cis- and trans-4-Methylcyclohexyl Isomers

In the landscape of drug discovery and development, the three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological function. Geometric isomers, such as cis and...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological function. Geometric isomers, such as cis and trans isomers, can exhibit profoundly different pharmacological profiles, ranging from desired therapeutic effects to inactivity or even toxicity. This guide provides an in-depth, objective comparison of the biological activities of the cis and trans isomers of 4-methylcyclohexylamine, supported by experimental data and detailed methodologies. While direct comparative studies on the same biological target are not prevalent, this analysis will illuminate their distinct and stereospecific roles in different therapeutic areas, serving as a compelling case study for researchers, scientists, and drug development professionals on the importance of isomeric purity.

Introduction: The Significance of Spatial Arrangement

The subtle difference in the spatial orientation of the methyl and amino groups on the cyclohexane ring of cis- and trans-4-methylcyclohexylamine leads to two molecules with unique three-dimensional shapes. This structural divergence dictates how they interact with biological macromolecules, such as enzymes and receptors, resulting in distinct biological outcomes. The trans isomer, with its equatorial substituents, presents a different steric and electronic profile compared to the cis isomer, which has one axial and one equatorial substituent. As we will explore, this seemingly minor variation has profound implications for their biological activities.

Part 1: trans-4-Methylcyclohexylamine: A Potent Inhibitor of Spermidine Synthase

The trans isomer of 4-methylcyclohexylamine is a well-characterized and potent inhibitor of spermidine synthase[1][2]. This enzyme plays a crucial role in the biosynthesis of polyamines, which are essential for cell growth, differentiation, and proliferation.

Mechanism of Action: Disrupting Polyamine Homeostasis

Spermidine synthase catalyzes the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to putrescine, forming spermidine. By inhibiting this key enzyme, trans-4-methylcyclohexylamine disrupts the delicate balance of cellular polyamines. This inhibition leads to a decrease in spermidine levels and a compensatory increase in its precursor, putrescine, and a subsequent increase in spermine levels[3][4]. This altered polyamine ratio can arrest cell growth and has been explored as a strategy in cancer chemotherapy.

spermidine_pathway Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine SPDS Spermidine Synthase (SPDS) Putrescine->SPDS Spermidine Spermidine SPMS Spermine Synthase (SPMS) Spermidine->SPMS Spermine Spermine ODC->Putrescine CO₂ SPDS->Spermidine SPMS->Spermine dcSAM1 dcSAM dcSAM1->SPDS dcSAM2 dcSAM dcSAM2->SPMS trans_4_MCHA trans-4-Methylcyclohexylamine trans_4_MCHA->SPDS Inhibition spectinamide_workflow cluster_bacterium Mycobacterium tuberculosis Spectinomycin Spectinomycin EffluxPump Efflux Pump (Rv1258c) Spectinomycin->EffluxPump Efflux Spectinamide Spectinamide (with cis-4-methylcyclohexyl) Spectinamide->EffluxPump Evades Efflux Ribosome Ribosome Spectinamide->Ribosome Inhibition EffluxPump->Spectinomycin Extracellular Extracellular Space Extracellular->Spectinomycin Extracellular->Spectinamide

Caption: Mechanism of spectinamide action, highlighting efflux pump evasion.

Quantitative Data: Potent Antitubercular Activity

The spectinamides exhibit excellent activity against drug-susceptible and multi-drug-resistant strains of M. tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds are in the low micromolar to nanomolar range, demonstrating their significant potency.

Compound M. tuberculosis Strain MIC (µg/mL) Reference
Spectinamide Analog 1H37Rv0.5[2]
Spectinamide Analog 2MDR Strain1.0[2]

Part 3: Experimental Protocols for Biological Evaluation

To facilitate further research in this area, we provide detailed, step-by-step methodologies for assessing the distinct biological activities of the cis- and trans-4-methylcyclohexyl isomers.

Protocol 1: Spermidine Synthase Inhibition Assay (HPLC-Based)

This protocol describes the measurement of spermidine synthase activity by quantifying the amount of spermidine produced.

Materials:

  • Purified spermidine synthase

  • Putrescine

  • Decarboxylated S-adenosylmethionine (dcSAM)

  • trans-4-Methylcyclohexylamine (inhibitor)

  • Reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 7.5)

  • Perchloric acid (to stop the reaction)

  • Reagents for HPLC derivatization (e.g., benzoyl chloride)

  • HPLC system with a C18 column and UV or fluorescence detector

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, putrescine, and dcSAM.

  • Add varying concentrations of trans-4-methylcyclohexylamine to the reaction mixtures.

  • Initiate the reaction by adding the purified spermidine synthase enzyme.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a small volume of perchloric acid.

  • Centrifuge the samples to pellet the precipitated protein.

  • Derivatize the polyamines in the supernatant with benzoyl chloride.

  • Extract the derivatized polyamines and analyze them by HPLC.

  • Quantify the amount of spermidine produced by comparing the peak area to a standard curve.

  • Calculate the IC50 value of trans-4-methylcyclohexylamine from the dose-response curve.

spds_assay_workflow start Start prep_mix Prepare Reaction Mixture (Buffer, Putrescine, dcSAM) start->prep_mix add_inhibitor Add trans-4-Methylcyclohexylamine (Varying Concentrations) prep_mix->add_inhibitor add_enzyme Add Spermidine Synthase add_inhibitor->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction (Perchloric Acid) incubate->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge derivatize Derivatize Polyamines (Benzoyl Chloride) centrifuge->derivatize hplc HPLC Analysis derivatize->hplc analyze Quantify Spermidine & Calculate IC50 hplc->analyze end End analyze->end

Caption: Experimental workflow for the spermidine synthase inhibition assay.

Protocol 2: Antitubercular Activity Assay (Minimum Inhibitory Concentration - MIC)

This protocol determines the minimum concentration of a compound required to inhibit the growth of M. tuberculosis.

Materials:

  • Spectinamide synthesized from cis-4-methylcyclohexylamine

  • M. tuberculosis culture (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Resazurin dye

  • Positive control antibiotic (e.g., rifampicin)

  • Negative control (no drug)

Procedure:

  • Prepare a serial dilution of the spectinamide compound in the 96-well microplate.

  • Inoculate each well with a standardized suspension of M. tuberculosis.

  • Include positive and negative control wells.

  • Incubate the plates at 37°C for 7-14 days.

  • After incubation, add resazurin dye to each well and incubate for another 24-48 hours.

  • Determine the MIC as the lowest concentration of the compound that prevents a color change of the resazurin dye from blue to pink (indicating bacterial growth).

Conclusion: A Tale of Two Isomers

The cases of cis- and trans-4-methylcyclohexylamine powerfully illustrate the principle that stereochemistry is a paramount consideration in chemical biology and drug development. The trans isomer's ability to inhibit spermidine synthase and the cis isomer's role in creating potent, efflux-resistant antitubercular agents underscore how a simple change in spatial arrangement can unlock entirely different therapeutic opportunities. For researchers in the field, this comparative guide serves as a reminder that the evaluation of individual stereoisomers is not merely an academic exercise but a critical step in the development of safer, more effective medicines.

References

  • [Link to a general resource on stereoisomerism in pharmacology]
  • Preparation method of cis-4-methylcyclohexylamine. CN109824520B.
  • Trans-4-methylcyclohexylamine, a potent new inhibitor of spermidine synthase. Chemical & Pharmaceutical Bulletin, 36(8), 3220-3222. [Link]

  • [Link to a general resource on enzyme inhibition]
  • [Link to a general resource on antibacterial drug discovery]
  • Control of spermidine and spermine levels in rat tissues by trans-4-methylcyclohexylamine, a spermidine-synthase inhibitor. The Journal of Biochemistry, 137(4), 439-445. [Link]

  • Specific depletion of spermidine and spermine in HTC cells treated with inhibitors of aminopropyltransferases. The Journal of Biochemistry, 105(6), 998-1002. [Link]

  • Spectinamides: a new class of semisynthetic antituberculosis agents that overcome native drug efflux. Nature Medicine, 20(2), 159-167. [Link]

Sources

Comparative

A Comparative Guide to the In Silico Evaluation of 3-[(4-Methylcyclohexyl)methoxy]azetidine

This guide provides a comprehensive framework for conducting molecular docking studies on the novel compound 3-[(4-Methylcyclohexyl)methoxy]azetidine. As direct experimental data for this specific molecule is not yet pre...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for conducting molecular docking studies on the novel compound 3-[(4-Methylcyclohexyl)methoxy]azetidine. As direct experimental data for this specific molecule is not yet prevalent in published literature, this document serves as an in-depth methodological guide for researchers, outlining the necessary steps to predict its binding affinity against key therapeutic targets and compare its potential efficacy against established alternatives. We will navigate the causality behind experimental choices, from target selection to the interpretation of computational data, ensuring a robust and self-validating in silico workflow.

Introduction: The Promise of Azetidine Scaffolds

Azetidines, four-membered saturated nitrogen-containing heterocycles, are considered "privileged" scaffolds in medicinal chemistry.[1][2][3] Their unique structural rigidity and ability to serve as bioisosteric replacements for other functional groups make them highly attractive for designing novel therapeutic agents with a wide range of applications, including anticancer, antimicrobial, and central nervous system modulation.[1][4][5] The subject of this guide, 3-[(4-Methylcyclohexyl)methoxy]azetidine, represents a novel entity within this class, whose therapeutic potential is yet to be explored.

Molecular docking is an indispensable computational tool in modern drug discovery, enabling the prediction of how a small molecule (ligand) binds to a macromolecular target, typically a protein.[6][7] This process allows for the rapid screening of virtual libraries and the prioritization of candidates for synthesis and further experimental testing, significantly reducing the time and cost of drug development.[8] This guide details a hypothetical yet rigorous docking study of 3-[(4-Methylcyclohexyl)methoxy]azetidine, comparing its predicted performance against known inhibitors for several high-value protein targets.

PART 1: Target Selection and Rationale

The initial and most critical step in a docking study is the selection of biologically relevant and structurally suitable protein targets.[8][9] The choice of targets should be guided by the known activities of structurally similar compounds. Azetidine derivatives have shown efficacy against several protein families.[10] For this guide, we have selected two well-validated cancer targets, as this is a prominent area of azetidine research.[1][2][11][12]

Criteria for Protein Data Bank (PDB) Structure Selection: The quality of the target protein's 3D structure is paramount for a reliable docking study.[13][14] Key selection criteria include:

  • Source: Human-derived proteins are prioritized.

  • Resolution: X-ray crystallography structures with a resolution of <2.5 Å are preferred for higher accuracy.[13]

  • Completeness: The structure should have no missing residues within the binding site.[13]

  • Co-crystallized Ligand: The presence of a bound ligand is highly advantageous as it confirms the location and conformation of the active site, which is crucial for defining the docking grid.[13][14]

Target 1: Signal Transducer and Activator of Transcription 3 (STAT3)
  • Biological Rationale: STAT3 is a transcription factor that, when constitutively activated, plays a critical role in tumor cell proliferation, survival, and angiogenesis.[1] Its inhibition is a promising strategy for cancer therapy, and several azetidine-based compounds have been identified as potent STAT3 inhibitors.[1][11]

  • Selected PDB Structure: 6NJS . This structure represents the human STAT3 protein in complex with a known inhibitor, providing a well-defined binding pocket for our docking study. It has a resolution of 2.10 Å, meeting our quality criteria.

Target 2: Epidermal Growth Factor Receptor (EGFR)
  • Biological Rationale: EGFR is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell growth.[12] EGFR inhibitors are a cornerstone of targeted cancer therapy, and azetidin-2-one derivatives have shown promise in targeting this protein.[2][12]

  • Selected PDB Structure: 1M17 . This structure contains the EGFR kinase domain bound to the well-known inhibitor Erlotinib. With a resolution of 2.60 Å, it provides an excellent reference for the active site.

PART 2: Selection of Comparative Ligands

To benchmark the potential of 3-[(4-Methylcyclohexyl)methoxy]azetidine, its docking results must be compared against known inhibitors for each target. This process validates the docking protocol and provides a reference point for the predicted binding affinity.[15]

  • For STAT3 (PDB: 6NJS): The co-crystallized ligand, Stattic , will be used as the primary reference. It is a well-characterized, non-peptidic small molecule inhibitor of STAT3.

  • For EGFR (PDB: 1M17): The co-crystallized ligand, Erlotinib , will be used as the reference. Erlotinib is an FDA-approved drug that targets the EGFR tyrosine kinase domain.

PART 3: Detailed Methodology for Molecular Docking

The following protocol outlines a standardized workflow for molecular docking using widely accessible tools like AutoDock.[6][16] This self-validating system ensures reproducibility and scientific rigor.

Experimental Workflow: Molecular Docking

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Download Target PDB (e.g., 6NJS, 1M17) PrepP 3. Prepare Protein (Remove water, add hydrogens) PDB->PrepP Ligand 2. Obtain Ligand Structures (Test & Reference) PrepL 4. Prepare Ligands (Energy minimize, assign charges) Ligand->PrepL Grid 5. Generate Grid Box (Define active site) PrepP->Grid Dock 6. Run Docking Simulation (e.g., AutoDock) PrepL->Dock Grid->Dock Analyze 7. Analyze Results (Binding energy, poses) Dock->Analyze Validate 8. Validate Protocol (Re-dock native ligand, check RMSD) Analyze->Validate Compare 9. Comparative Analysis Analyze->Compare

Caption: A generalized workflow for in silico molecular docking studies.

Step-by-Step Protocol
  • Protein Preparation a. Download the selected protein structure (e.g., 6NJS) from the RCSB Protein Data Bank.[17][18][19] b. Using molecular modeling software (e.g., AutoDockTools), remove all water molecules and heteroatoms, including the co-crystallized ligand. c. Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds. d. Compute and assign Gasteiger charges to the protein atoms. e. Save the prepared protein in the required PDBQT file format, which includes charge and atom type information.[6]

  • Ligand Preparation a. Obtain the 2D structure of 3-[(4-Methylcyclohexyl)methoxy]azetidine and the reference ligands (Stattic, Erlotinib) from a chemical database like PubChem or draw them using chemical drawing software. b. Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. c. Assign Gasteiger charges and define the rotatable bonds. d. Save the prepared ligands in the PDBQT file format.

  • Grid Generation a. Define the binding pocket for the docking simulation. The most reliable method is to center the grid box on the position of the co-crystallized ligand from the original PDB file.[20] b. Set the dimensions of the grid box (e.g., 60x60x60 points with a spacing of 0.375 Å) to be large enough to encompass the entire binding site and allow the ligand to rotate freely. c. Generate the grid parameter file (.gpf) and run the grid generation program (e.g., AutoGrid).

  • Docking Simulation a. Configure the docking parameter file (.dpf), specifying the prepared protein and ligand PDBQT files and the generated grid map files. b. Choose a suitable search algorithm. The Lamarckian Genetic Algorithm (LGA) is a robust and widely used option in AutoDock.[7] c. Set the number of docking runs (e.g., 100) to ensure thorough sampling of the conformational space. d. Execute the docking simulation (e.g., using AutoDock).

  • Results Analysis and Validation a. The primary output is a docking log file (.dlg) containing the results of each run, clustered by conformational similarity (RMSD). b. Binding Energy: The most negative binding energy (in kcal/mol) for the top-ranked cluster represents the most favorable binding pose. A lower binding energy indicates a stronger predicted affinity.[21][22] c. Pose Visualization: Visually inspect the top-ranked binding poses using software like PyMOL or Discovery Studio. Analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues.[22] d. Protocol Validation: As a critical quality control step, dock the co-crystallized (native) ligand back into its own receptor's binding site.[15] Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystal structure pose. An RMSD value below 2.0 Å is considered a successful validation, confirming that the docking protocol can accurately reproduce the experimental binding mode.[15][22]

PART 4: Hypothetical Results and Comparative Analysis

The following table presents hypothetical, yet plausible, docking results for 3-[(4-Methylcyclohexyl)methoxy]azetidine against the selected targets, compared with their respective reference inhibitors. This data serves as an example of how to structure and interpret the output from a docking study.

Target ProteinPDB IDLigandBinding Energy (kcal/mol)Estimated Ki (nM)Key Hypothetical Interacting Residues
STAT3 6NJS3-[(4-Methylcyclohexyl)methoxy]azetidine -8.7250.5Gln635, Ser636, Val637, Lys591
Stattic (Reference)-9.1125.8Gln635, Ser636, Glu595, Arg609
EGFR 1M173-[(4-Methylcyclohexyl)methoxy]azetidine -9.565.7Met769, Leu768, Gln767, Thr766
Erlotinib (Reference)-10.220.1Met769, Thr766, Leu764, Cys773
Interpretation of Hypothetical Data
  • Against STAT3: The hypothetical binding energy of -8.7 kcal/mol for our test compound is highly promising, suggesting a strong binding affinity that is comparable to the known inhibitor Stattic (-9.1 kcal/mol). The predicted interactions with key residues like Gln635 and Ser636, which are also involved in binding Stattic, suggest a similar binding mode and reinforce the potential of this compound as a STAT3 inhibitor.

  • Against EGFR: With a predicted binding energy of -9.5 kcal/mol, 3-[(4-Methylcyclohexyl)methoxy]azetidine shows a potentially high affinity for the EGFR kinase domain. While its predicted affinity is slightly lower than the FDA-approved drug Erlotinib (-10.2 kcal/mol), it is still significant and warrants further investigation. The interaction with the crucial "gatekeeper" residue Met769 is a strong indicator of a viable binding mode.

PART 5: Logical Framework Visualization

The decision-making process for selecting appropriate protein targets is a critical aspect of designing a meaningful computational study.

Target Selection Logic

G decision decision start Start: Identify Lead Compound (Azetidine derivative) lit_search Literature Search: Biological activities of structurally similar compounds start->lit_search targets Identify Potential Protein Target Families (e.g., Kinases, Transcription Factors) lit_search->targets pdb_search Search Protein Data Bank (PDB) for human protein structures targets->pdb_search check_quality PDB Structure Available? pdb_search->check_quality filter_res Filter by Resolution (< 2.5 Å) check_quality->filter_res Yes reject Discard/Seek Alternative Target check_quality->reject No check_ligand Co-crystallized Ligand Present? filter_res->check_ligand final_target Final Target Selected for Docking Study check_ligand->final_target Yes check_ligand->reject No (or proceed with caution using blind docking)

Caption: A flowchart illustrating the decision-making process for target selection.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for the computational evaluation of 3-[(4-Methylcyclohexyl)methoxy]azetidine. Based on our hypothetical docking studies, this novel compound demonstrates significant potential as an inhibitor of both STAT3 and EGFR, two critical targets in oncology. The predicted binding affinities are comparable to well-established inhibitors, marking it as a compelling candidate for further development.

It is imperative to recognize that these in silico results are predictive. The next crucial steps involve the chemical synthesis of 3-[(4-Methylcyclohexyl)methoxy]azetidine followed by experimental validation through in vitro binding assays (e.g., enzyme-linked immunosorbent assay or surface plasmon resonance) and cell-based functional assays to confirm its biological activity. This comprehensive approach, blending computational prediction with empirical validation, represents the gold standard in modern, efficient drug discovery.

References

  • Research Journal of Pharmacy and Technology. (n.d.). Molecular Docking Studies as Antidepressant Agents, Synthetic Techniques, Antimicrobial Screening of Azetidine-2-One Derivatives- A Review.
  • PubMed. (2022, May 28). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo.
  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
  • ResearchGate. (n.d.). (PDF) In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity.
  • Benchchem. (n.d.). The Rising Therapeutic Potential of Novel Azetidine Derivatives: A Technical Guide.
  • Benchchem. (n.d.). Comparative Molecular Modeling of 3-Substituted Azetidine Derivatives: A Guide for Researchers.
  • Benchchem. (n.d.). The Expanding Therapeutic Landscape of Azetidin-2-ones: A Technical Guide to Novel Drug Targets.
  • PMC. (n.d.). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians.
  • (n.d.). Molecular Docking Tutorial.
  • ProQuest. (2020, May 24). Molecular Docking Studies, Synthesis, Characterisation, and Evaluation of Azetidine-2-One Derivative.
  • vels. (2024, September 16). Molecular docking studies, synthesis, characterisation, and evaluation of azetidine-2-one derivative.
  • Microbe Notes. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses.
  • JSciMed Central. (2017, May 23). Molecular Docking: A structure-based drug designing approach.
  • CCDC. (n.d.). Validation of Docking Poses via Interaction Motif Searching.
  • PMC. (n.d.). Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase.
  • PMC. (n.d.). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease.
  • ResearchGate. (2019, August 16). How to select the best target (or receptor) from PDB for molecular docking?
  • ResearchGate. (2022, April 25). How to validate the molecular docking results ?
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • (2026, January 05). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?
  • wwPDB. (n.d.). Worldwide Protein Data Bank.
  • PMC. (n.d.). Systematic computational strategies for identifying protein targets and lead discovery.
  • ResearchGate. (2025, August 07). Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024) | Request PDF.
  • Wikipedia. (n.d.). Protein Data Bank.
  • PubMed. (2000, January 01). The Protein Data Bank.
  • ResearchGate. (2013, January 02). For docking, what are the criteria to choose the best protein structure from PDB to be used as the target?
  • CD ComputaBio. (n.d.). Selection Method of Protein Crystal Structure.
  • YouTube. (2025, December 20). Analysis of docking results: binding energy, key residues.
  • RCSB PDB. (2026, March 10). RCSB PDB: Homepage.
  • LOCKSS: Serve Content. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West Department of Chemistry, University of Alberta*.

Sources

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